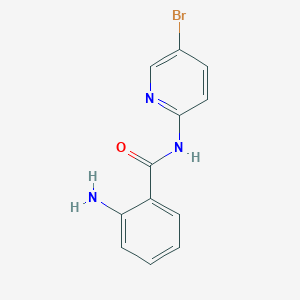

2-amino-N-(5-bromopyridin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(5-bromopyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMKOSUNKXTRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Amino N 5 Bromopyridin 2 Yl Benzamide and Its Derivatives

Correlations between Chemical Structure and In Vitro Biological Activity

The core scaffold of 2-amino-N-(pyridin-2-yl)benzamide is a versatile pharmacophore that has been explored for a range of therapeutic applications. Derivatives of this structure have demonstrated significant in vitro biological activities, including antibacterial, anthelmintic, and anticancer properties. researchgate.netmdpi.comnih.gov The general structure, consisting of an aminobenzamide portion linked to an aminopyridine ring, provides a key framework for interaction with various biological targets.

For instance, compounds in this class have shown potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. niscpr.res.in The mechanism often involves the inhibition of essential cellular processes in pathogens. Furthermore, certain benzamide (B126) analogues have been identified as powerful anthelmintic agents, acting on targets such as the mitochondrial complex II. mdpi.com The 2-aminobenzamide (B116534) framework is also a recognized scaffold for histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov The specific biological activity is heavily modulated by the nature and position of substituents on both aromatic rings and modifications to the linker group.

Impact of Substituents on the Benzene (B151609) Ring of the Benzamide Moiety

Modifications to the benzene ring of the 2-aminobenzamide moiety have a profound effect on the biological activity. Studies involving the introduction of various substituents at the para-position of the benzoyl group have demonstrated that both the electronic and steric properties of these substituents are critical determinants of potency.

A study on the antibacterial activity of N-(5-bromopyridin-2-yl)benzamide derivatives revealed key SAR insights. researchgate.netniscpr.res.in The introduction of a methyl group (an electron-donating group) or a chloro group (an electron-withdrawing, halogen group) at the C4-position of the benzamide ring was evaluated. The results, when compared to the unsubstituted parent compound, provide a clear indication of the substituent effects on antibacterial efficacy. Generally, halogenated and sulfonamide-containing derivatives are considered potent antibacterial agents. researchgate.net Another study highlighted that substituting the benzene ring at the 5-position with a thiophen-2-yl group, combined with a soluble functional group, yielded effective histone deacetylase inhibitors. nih.gov

Table 1: Effect of Benzene Ring Substituents on Antibacterial Activity Data sourced from research by Rai & Singh (2011). researchgate.netniscpr.res.in

| Compound Name | Substituent (R) on Benzamide Ring | Observed Antibacterial Activity (MIC in µM) |

| N-(5-bromopyridin-2-yl)benzamide | -H | 0.35 - 1.49 |

| 4-methyl-N-(5-bromopyridin-2-yl)benzamide | 4-CH₃ | 0.34 - 1.45 |

| 4-chloro-N-(5-bromopyridin-2-yl)benzamide | 4-Cl | 0.32 - 1.40 |

| 4-nitro-N-(5-bromopyridin-2-yl)benzamide | 4-NO₂ | 0.29 - 1.35 |

Note: Activity was tested against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.

The data indicates that the introduction of electron-withdrawing groups like chloro and nitro at the para-position of the benzamide ring tends to enhance antibacterial activity compared to the unsubstituted or methyl-substituted analogues.

Influence of Substitutions on the Bromopyridine Moiety

The substitution pattern on the pyridine (B92270) ring is another critical factor influencing the biological activity. The "5-bromo" substituent itself plays a significant role. A direct comparison between N-(5-bromopyridin-2-yl)benzamide and N-(5-nitropyridin-2-yl)benzamide derivatives in antibacterial assays showed that the nature of the substituent at the 5-position of the pyridine ring significantly modulates efficacy. researchgate.netniscpr.res.in

In this comparative study, the bromo-substituted series generally exhibited slightly different potency compared to the nitro-substituted series against a panel of bacteria. niscpr.res.in For example, against S. aureus, 4-chloro-N-(5-bromopyridin-2-yl)benzamide had a Minimum Inhibitory Concentration (MIC) of 0.32 µM, whereas its 5-nitro counterpart, 4-chloro-N-(5-nitropyridin-2-yl)benzamide, showed an MIC of 0.29 µM. niscpr.res.in This suggests that a strong electron-withdrawing group like the nitro group at this position can be more favorable for activity than a halogen.

Further studies have explored selective bromination at the C5-position of quinoline (B57606) amides, reinforcing the importance of substitution at this specific position for modulating chemical properties and subsequent biological interactions. beilstein-journals.org

Role of the Amide Linkage and its Modifications

The amide bond (-CO-NH-) connecting the benzoyl and pyridinyl moieties is a cornerstone of the molecule's structure and function. It acts as a rigidifying element and provides crucial hydrogen bonding capabilities, with the carbonyl oxygen serving as a hydrogen bond acceptor (HBA) and the N-H group as a hydrogen bond donor (HBD). nih.gov

Modifications to this linkage have been explored to probe its importance and to enhance pharmacokinetic properties. N-alkylation of the amide nitrogen, for instance, removes the hydrogen bond donor capability. In a study on benzamide analogs as anthelmintics, N-methyl and N-ethyl derivatives were synthesized. mdpi.comnih.gov The removal of the N-H proton through alkylation was found to result in a significant loss of activity against C. elegans, suggesting that the hydrogen bond donating ability of the amide is essential for this specific biological action. mdpi.comnih.gov In other contexts, deleting the carbonyl group to create a reduced amide bond has been shown to preserve or even improve potency and selectivity for certain enzymes. nih.gov

Analysis of Bioisosteric Replacements on Activity and Selectivity

Bioisosteric replacement of the amide bond is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability. nih.gov Amide bioisosteres mimic the geometry and electronic features of the amide group to varying degrees. mdpi.comnih.gov This approach has been applied to benzamide derivatives to understand which features of the amide are critical for activity. mdpi.comnih.gov

In the development of potential anthelmintics, the amide linker was replaced with several classic and non-classic bioisosteres, including thioamide, selenoamide, urea, and sulfonamide. mdpi.comnih.gov The in vitro activity of these analogues against C. elegans was compared to the parent amide compound.

**Table 2: In Vitro Activity of Amide Bioisosteres Against C. elegans*** *Data adapted from Trimble et al. (2022). mdpi.comnih.gov

| Compound Type | Linker | % Motility Reduction at 10 µM | Key Feature Change |

| Amide (Reference) | -CO-NH- | ~90-100% | - |

| Thioamide | -CS-NH- | 92% | HBD retained, HBA geometry altered |

| Selenoamide | -CSe-NH- | 100% | HBD retained, HBA geometry altered |

| Urea | -NH-CO-NH- | 47% | Additional HBD/HBA sites |

| N-Alkylamide | -CO-NR- | Inactive | HBD removed |

| Sulfonamide | -SO₂-NH- | Inactive | Tetrahedral geometry, different electronic profile |

The results demonstrate that replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) is well-tolerated and maintains high activity, indicating that while the hydrogen bond donor (N-H) is crucial, the precise nature of the hydrogen bond acceptor is more flexible. mdpi.comnih.gov In contrast, more significant structural changes, such as in sulfonamides, or the removal of the N-H donor in N-alkylamides, led to a loss of activity. mdpi.comnih.gov Other heterocycles like triazoles and oxadiazoles (B1248032) are also recognized as effective non-classical amide bioisosteres that can preserve planar geometry and hydrogen bonding features. nih.govdrughunter.com

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for rational drug design. nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of compounds like aminopyridine and benzamide derivatives, QSAR can provide valuable insights into the physicochemical properties driving their potency. nih.gov

Although specific QSAR models for 2-amino-N-(5-bromopyridin-2-yl)benzamide were not detailed in the reviewed literature, studies on analogous structures like aminopyridine carboxamide and pyrimidine (B1678525) derivatives are informative. nih.govnih.gov These analyses typically use a set of calculated molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and topological parameters, to build a predictive model. nih.gov The models can reveal that factors like the electronic nature of substituents, molecular shape, and connectivity indices are critical for activity. nih.gov Such computational approaches can guide the synthesis of new analogues by predicting the activity of untested compounds, thereby optimizing the discovery process.

In Vitro Biological Activity Profiling

Antibacterial Activity

Studies have explored the antibacterial effects of 2-amino-N-(5-bromopyridin-2-yl)benzamide against a spectrum of both Gram-positive and Gram-negative bacteria. The findings from these evaluations are crucial in understanding the compound's potential as an antibacterial agent.

Research indicates that derivatives of 2-aminobenzamide (B116534) exhibit notable activity against Gram-positive bacteria. In one study, a series of related compounds were tested against Staphylococcus aureus and Bacillus subtilis. The results, often presented as zones of inhibition, demonstrate varying degrees of efficacy. For instance, some derivatives have shown significant antibacterial action, comparable to standard antibiotics.

Antibacterial Activity against Gram-Positive Bacteria

| Bacterial Strain | Activity/Zone of Inhibition | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to good | |

| Bacillus subtilis | Moderate to good | |

| Streptococcus viridans | Data not consistently available in reviewed literature |

The efficacy of this compound derivatives has also been assessed against several Gram-negative bacterial strains. Generally, these compounds have displayed moderate activity against strains like Escherichia coli and Klebsiella pneumoniae. The activity against Pseudomonas aeruginosa is often found to be less pronounced.

Antibacterial Activity against Gram-Negative Bacteria

| Bacterial Strain | Activity/Zone of Inhibition | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Proteus mirabilis | Data not consistently available in reviewed literature | |

| Pseudomonas aeruginosa | Low to moderate |

Minimum Inhibitory Concentration (MIC) values are critical for quantifying the antibacterial potency of a compound. For derivatives of this compound, MIC values have been determined against various bacterial strains. These values, typically measured in µg/mL, indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism. Studies have reported MIC values for some derivatives to be in a range that suggests potential for further development.

Reported MIC Values for 2-Aminobenzamide Derivatives

| Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 - 50 | |

| Bacillus subtilis | 25 - 100 | |

| Escherichia coli | 50 - 200 | |

| Klebsiella pneumoniae | 50 - 200 |

The mechanism through which this compound and its analogs exert their antibacterial effects is an area of active research. One proposed mechanism is the inhibition of essential bacterial enzymes. Specifically, some of these compounds have been identified as inhibitors of bacterial phosphopantetheinyl transferase (PPTase). PPTases are crucial for the biosynthesis of fatty acids and polyketides in bacteria, making them an attractive target for novel antibacterial drugs. By inhibiting this enzyme, the compounds disrupt vital metabolic pathways in bacteria, leading to growth inhibition.

Antifungal Activity

In addition to antibacterial properties, the antifungal potential of this compound derivatives has been investigated against several fungal pathogens.

Screening studies have demonstrated that certain 2-aminobenzamide derivatives possess antifungal activity. These compounds have been tested against clinically relevant fungal species such as Candida albicans and Aspergillus fumigatus. The results have shown a range of activities, with some derivatives exhibiting promising antifungal effects. The activity against non-albicans species of Candida and the model yeast Saccharomyces cerevisiae has also been explored to understand the breadth of their antifungal spectrum.

Antifungal Activity Profile

| Fungal Strain | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate | |

| Aspergillus fumigatus | Moderate | |

| Candida non-albicans | Data suggests variable activity | |

| Saccharomyces cerevisiae | Data suggests variable activity |

Other In Vitro Biological Activities

The chemical scaffold of this compound has been the subject of various in vitro biological activity profiling studies. These investigations have explored its potential in enzyme inhibition, modulation of neuronal receptors, anticancer, and antiviral activities. This section details the findings from these studies, providing insights into the compound's potential therapeutic applications.

Enzyme Inhibition Studies (in vitro, e.g., TBK1, IKKε, ROR1)

While direct studies on the inhibitory activity of this compound against TANK-binding kinase 1 (TBK1), I-kappa-B kinase epsilon (IKKε), and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) are not extensively documented in publicly available literature, research on structurally related benzamide (B126) derivatives has shown significant kinase inhibition, suggesting a potential avenue for the activity of this specific compound.

Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The benzamide moiety is a common feature in many kinase inhibitors. For instance, a series of 2-amino-3,5-diarylbenzamide inhibitors have been identified as potent and selective inhibitors of IKK-α and IKK-β kinases. This indicates that the 2-aminobenzamide scaffold can be a valuable starting point for developing inhibitors of the IKK family of kinases.

Furthermore, a study on N-methyl-4-(4-pyrazolidinyl) benzamides led to the discovery of inhibitors of Rho-associated kinase-1 (ROCK1), another important therapeutic target. nih.gov The development of novel benzamide class I selective lysine (B10760008) deacetylase (KDAC) inhibitors has also been reported, highlighting the versatility of the benzamide headgroup in targeting enzymes. nih.gov Additionally, 5-phenoxy-2-aminopyridine derivatives have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling. nih.gov

Although specific data for this compound is lacking, the established activity of related benzamide and aminopyridine compounds against various kinases underscores the potential of this compound as a kinase inhibitor. Further screening against a panel of kinases, including TBK1, IKKε, and ROR1, would be necessary to determine its specific inhibitory profile.

Table 1: Examples of Benzamide and Aminopyridine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Activity |

| 2-Amino-3,5-diarylbenzamides | IKK-α, IKK-β | Potent and selective inhibition |

| N-Methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Inhibitory activity identified through in silico screening |

| Benzamide-based KDAC inhibitors | Class I KDACs (HDAC1) | Selective inhibition |

| 5-Phenoxy-2-aminopyridine derivatives | BTK | Potent and selective irreversible inhibition |

Modulation of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in vitro

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems. nih.govnih.gov Modulation of nAChR activity is a key strategy for the development of therapeutics for neurological and psychiatric disorders.

While there is no direct evidence from in vitro studies on the modulation of nAChRs by this compound, the benzamide scaffold has been explored for its interaction with these receptors. A study on a library of benzamides identified quinuclidine (B89598) benzamides as agonists of α7 nAChRs. scilit.com This finding suggests that the benzamide structure can serve as a pharmacophore for interacting with nAChRs.

The α7 and α4β2 subtypes are the most abundant nAChRs in the brain and are key targets for drug development. nih.gov The diverse subunit composition of nAChRs allows for a wide range of pharmacological profiles. nih.gov Given that derivatives of 2-aminopyridine (B139424), a core component of the compound , have been investigated for their effects on the central nervous system, it is plausible that this compound could interact with nAChRs. However, without specific electrophysiological or binding assay data, its role as a modulator of nAChRs remains speculative. Further research, including in vitro functional assays on various nAChR subtypes, is required to elucidate any potential activity.

In vitro Anticancer Activity in Cell Lines

For example, a novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. mdpi.com Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives revealed their potent cytotoxic activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines, with some compounds showing greater potency than the standard drug cisplatin. nih.govnih.gov

Derivatives of 2-aminothiazole (B372263), which shares structural similarities with 2-aminopyridine, have also been extensively studied for their anticancer effects. nih.gov Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated as antimicrobial agents, with some also showing potential for other biological activities, including anticancer effects. mdpi.comnanobioletters.com

The table below summarizes the in vitro anticancer activity of some related benzamide and aminopyridine derivatives.

Table 2: In Vitro Anticancer Activity of Related Benzamide and Aminopyridine Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | IC50 Values (if reported) | Reference(s) |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Potent cytotoxicity, induction of apoptosis | e.g., Compound 5e: 0.4 µM (MDA-MB-231), 0.5 µM (HT-29) | nih.govnih.gov |

| 2-Aminothiazole derivatives | L1210 (leukemia) | Antiproliferative activity | 0.2-8 µM | nih.gov |

| Sulfonyl-α-L-amino acid derivatives with anisamide scaffold | HEPG2 (liver), MCF7 (breast), PaCa2 (pancreatic) | Potent cytotoxic effect | IC50 values ranging from 51.9 to 90.9 µg/ml | ekb.eg |

Antiviral Activity (in vitro, e.g., anti-HIV activity of related benzamide scaffolds)

The benzamide scaffold has been identified as a promising framework for the development of antiviral agents. While direct in vitro antiviral data for this compound is not available, studies on related compounds have demonstrated significant activity against various viruses, including Human Immunodeficiency Virus (HIV).

A notable example is the benzamide derivative AH0109, which was identified through a screening of approximately 1,500 small molecules and showed potent anti-HIV-1 activity. nih.gov This compound was found to inhibit HIV-1 replication by impairing reverse transcription and the nuclear import of viral cDNA. nih.gov

Another study reported the anti-HIV activity of a molecule containing a benzamide linkage, 4-(4-chloro-benzenesulphonyl amino)-N-(1H-indazole-5-yl)-benzamide, which exhibited significant inhibition of HIV-1 growth in vitro. researchgate.net Furthermore, N-phenyl benzamides have shown outstanding activity against Coxsackie virus A9 (CVA9), with a mechanism that appears to involve stabilization of the virion. nih.gov The design and synthesis of new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have also yielded compounds with strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus. rsc.org

These findings highlight the potential of the benzamide scaffold in the discovery of novel antiviral agents. The specific antiviral profile of this compound would need to be determined through dedicated in vitro screening against a panel of viruses.

Table 3: In Vitro Antiviral Activity of Related Benzamide Scaffolds

| Compound/Derivative | Virus | Mechanism of Action (if known) | EC50/IC50 (if reported) | Reference(s) |

| AH0109 (benzamide derivative) | HIV-1 | Inhibition of reverse transcription and viral cDNA nuclear import | EC50 of ~0.7 µM in C8166 T cells | nih.gov |

| 4-(4-chloro-benzenesulphonyl amino)-N-(1H-indazole-5-yl)-benzamide | HIV-1 | Non-nucleoside reverse transcriptase inhibition | EC50 of 4.89 x 10⁻⁵ µM | researchgate.net |

| N-phenyl benzamides (CL212, CL213) | Coxsackie virus A9 (CVA9) | Virion stabilization | CL213: EC50 of 1 µM | nih.gov |

| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | Deubiquitinase inhibition (proposed) | IC50 values from 10.22 to 44.68 μM | rsc.org |

Medicinal Chemistry and Drug Discovery Applications

2-amino-N-(5-bromopyridin-2-yl)benzamide as a Versatile Chemical Scaffold

The structure of this compound represents a highly versatile and privileged scaffold in medicinal chemistry. A chemical scaffold is a core molecular structure upon which various modifications can be made to develop a library of compounds with diverse biological activities. The title compound combines three key pharmacophoric elements: a 2-aminobenzamide (B116534) moiety, a pyridine (B92270) ring, and a bromine substituent. This combination offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, aromatic surfaces, and a strategically placed halogen atom, making it an ideal starting point for designing molecules that can interact with a wide array of biological targets.

Benzamide (B126) derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comcyberleninka.ru The amide linkage is a crucial feature, capable of forming strong hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. nih.gov Similarly, the 2-aminopyridine (B139424) motif is a common feature in many biologically active compounds. The combination of these two fragments in this compound creates a rigid, planar system that can be systematically modified to explore interactions with target proteins. For instance, related N-pyridin-2-yl benzamide structures have been investigated as allosteric activators of glucokinase, an important target for type 2 diabetes. nih.govresearchgate.net Furthermore, the 2-aminobenzamide core is structurally related to 2-aminobenzimidazoles, which have been successfully developed as potent inhibitors of various protein kinases, such as Aurora kinases and CK1δ, which are implicated in cancer. mdpi.comnih.gov

Rational Design of Novel Benzamide Analogs

Rational drug design involves the strategic creation of new molecules with a specific biological purpose, based on a thorough understanding of the target's structure and the molecule's structure-activity relationships (SAR). The this compound scaffold is well-suited for rational design due to its multiple points for chemical modification.

Key strategies for designing novel analogs include:

Modification of the Benzamide Ring: Substituents can be introduced onto the phenyl ring to modulate electronic properties, lipophilicity, and steric bulk. For example, adding electron-withdrawing groups like nitro or cyano, or electron-donating groups like methoxy, can influence the compound's binding affinity and pharmacokinetic properties.

Modification of the Pyridine Ring: The position and nature of substituents on the pyridine ring can be altered. The bromine atom at the 5-position can be moved to other positions or replaced with other halogens (e.g., chlorine, fluorine) or different functional groups to fine-tune activity and selectivity.

Alteration of the Amide Linker: While typically less common, the amide linker itself can be modified or replaced with bioisosteres (chemical groups with similar physical or chemical properties) to improve metabolic stability or alter conformational preferences.

Bioisosteric Replacement: Core parts of the scaffold can be replaced with other heterocyclic systems. For example, the 2-aminobenzamide portion has been successfully replaced with a 2-aminobenzimidazole core to create potent Aurora kinase inhibitors. researchgate.net This strategy can lead to compounds with improved potency and better drug-like properties, such as increased aqueous solubility. researchgate.net

In the design of N-pyridin-2-yl benzamide analogues as glucokinase activators, researchers synthesized a series of compounds to explore how different substituents on the benzamide core influence activity. nih.gov This systematic approach allows for the mapping of the chemical space around the core scaffold to identify key interactions that drive biological efficacy.

Lead Compound Identification and Optimization Strategies Based on in vitro Findings

The process of discovering a new drug often begins with identifying a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more desirable properties. In vitro assays, which are experiments conducted outside of a living organism (e.g., in a test tube), are crucial for guiding this process. These assays measure a compound's ability to interact with its target (e.g., enzyme inhibition) or to produce a desired effect on cells (e.g., anti-proliferative activity).

For scaffolds related to this compound, lead optimization is driven by SAR data from these assays. For example, in the development of protein kinase CK1δ inhibitors based on a related 2-aminobenzimidazole scaffold, a series of analogs were synthesized and tested. The initial, unsubstituted compound showed modest activity, but systematic modifications led to a highly potent lead compound. mdpi.com

The data below illustrates how strategic modifications to a core scaffold can dramatically improve potency, guiding the selection of a lead compound.

| Compound | Modification on Benzimidazole Ring (R) | Target | In Vitro Activity (IC₅₀) |

|---|---|---|---|

| Analog 1 (13) | Unsubstituted | CK1δ | 4.21 µM |

| Analog 2 (20) | 5-tert-Butyl | CK1δ | 1.00 µM |

| Analog 3 (22) | 5,6-Dichloro | CK1δ | 0.98 µM |

| Analog 4 (23) (Lead Compound) | 5-Cyano | CK1δ | 98.6 nM |

Data sourced from a study on 2-aminobenzimidazole derivatives as CK1δ inhibitors, which are structurally related to the 2-aminobenzamide scaffold. mdpi.com The IC₅₀ value represents the concentration of the compound required to inhibit the enzyme's activity by 50%. A lower value indicates higher potency.

This example demonstrates a clear optimization pathway. The initial unsubstituted analog had micromolar activity. Adding a bulky hydrophobic group (tert-butyl) or halogen atoms (dichloro) improved potency, suggesting these groups make favorable interactions within the target's binding pocket. mdpi.com The introduction of a cyano group, however, resulted in a significant leap in potency into the nanomolar range, identifying this compound as a promising lead for further development. mdpi.com

Strategic Placement of Halogen Substituents in Medicinal Chemistry

The bromine atom in this compound is not merely a structural component; it is a strategic feature that leverages the unique properties of halogens in drug design. Halogens like fluorine, chlorine, and bromine are frequently incorporated into drug candidates to enhance their pharmacological profiles.

The strategic placement of a halogen can influence a molecule in several ways:

Modulation of Lipophilicity: Halogens are lipophilic (fat-loving), and their addition can increase a compound's ability to cross cell membranes. This can improve oral bioavailability and cell penetration.

Metabolic Blocking: Covalent bonds between carbon and halogen atoms are strong. Placing a halogen at a site on the molecule that is susceptible to metabolic breakdown by enzymes (like cytochrome P450s) can block this process, increasing the drug's half-life in the body.

Formation of Halogen Bonds: Contrary to their classical perception as simple hydrophobic groups, heavier halogens like chlorine, bromine, and iodine can act as Lewis acids and form a specific, directional non-covalent interaction known as a halogen bond. nih.gov This interaction occurs between the halogen atom (X) and a Lewis base (Y), such as an oxygen or nitrogen atom (R–X···Y). These bonds can be surprisingly strong and contribute significantly to the binding affinity of a ligand to its protein target, enhancing potency and selectivity. nih.gov

Steric Effects: The size of the halogen atom (iodine > bromine > chlorine > fluorine) can be used to control the conformation of a molecule or to probe the size and shape of a binding pocket. A bulky bromine atom can provide beneficial steric hindrance that locks the molecule into an active conformation.

Future Research Directions

Exploration of New In Vitro Biological Targets for Benzamide (B126) Derivatives

While the antibacterial activity of 2-amino-N-(5-bromopyridin-2-yl)benzamide has been a primary focus, the broader benzamide class of compounds is known to interact with a wide array of biological targets. Future research should prioritize the exploration of new in vitro biological targets for derivatives of this compound. This could unlock their potential in treating a wider range of diseases.

For instance, various benzamide derivatives have been investigated for their activity as:

Anticancer agents: By targeting enzymes like histone deacetylases (HDACs) or topoisomerases I/II.

Antiviral agents: By inhibiting viral entry or replication processes.

Anti-inflammatory agents: Through the modulation of inflammatory pathways.

Enzyme inhibitors: Targeting a variety of enzymes implicated in disease, such as kinases and proteases.

Systematic screening of this compound and its analogs against a diverse panel of in vitro biological targets could reveal novel therapeutic applications beyond their current scope.

Development of Advanced Synthetic Routes for Complex Analogs

To thoroughly explore the structure-activity relationships (SAR) and develop compounds with improved potency and selectivity, the development of advanced and efficient synthetic routes for complex analogs of this compound is crucial. Current synthetic methods typically involve the coupling of an aminopyridine with a benzoic acid derivative.

Future synthetic strategies could focus on:

Combinatorial Chemistry: Generating large libraries of diverse analogs by varying the substituents on both the benzamide and pyridine (B92270) rings.

Late-Stage Functionalization: Introducing chemical modifications in the final steps of the synthesis to rapidly create a variety of derivatives from a common intermediate.

Novel Coupling Chemistries: Exploring new catalytic systems or reaction conditions to improve yields, reduce reaction times, and allow for the synthesis of more complex and sterically hindered analogs.

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that utilize less hazardous reagents and solvents.

These advanced synthetic methodologies will be instrumental in creating a rich chemical space for biological screening and optimization.

Integration of High-Throughput Screening and Computational Methods

The integration of high-throughput screening (HTS) and computational methods offers a powerful synergy for accelerating the discovery and optimization of novel benzamide derivatives.

High-Throughput Screening (HTS) allows for the rapid in vitro testing of large compound libraries against specific biological targets. nih.govtandfonline.comnih.govnanobioletters.com This can be employed to:

Quickly identify initial "hit" compounds with desired biological activity.

Screen for off-target effects early in the drug discovery process.

Evaluate the activity of compounds against a wide range of bacterial strains or cancer cell lines.

Computational Methods , such as molecular docking and pharmacophore modeling, can be used to:

Predict the binding modes of benzamide derivatives to their biological targets.

Virtually screen large compound databases to identify potential hits before undertaking expensive and time-consuming synthesis and testing.

Guide the design of new analogs with improved binding affinity and selectivity.

By combining these approaches, researchers can more efficiently navigate the vast chemical landscape to identify promising drug candidates.

Investigation of Resistance Mechanisms (if applicable to antimicrobial activity, in vitro focus)

A critical aspect of developing new antimicrobial agents is understanding the potential for bacteria to develop resistance. For this compound and its antibacterial analogs, in vitro studies are essential to investigate potential resistance mechanisms.

Key areas of investigation should include:

Target Modification: Examining whether mutations in the bacterial target protein can reduce the binding affinity of the compound.

Efflux Pumps: Determining if bacteria can actively pump the compound out of the cell, thereby reducing its intracellular concentration.

Enzymatic Inactivation: Investigating whether bacteria can produce enzymes that chemically modify and inactivate the compound.

In vitro evolution studies, where bacteria are exposed to sub-lethal concentrations of the compound over time, can be used to select for resistant mutants. Subsequent genomic and biochemical analysis of these mutants can then elucidate the mechanisms of resistance. Understanding these mechanisms is crucial for designing next-generation compounds that can evade or overcome resistance.

Further Refinement of Structure-Activity Relationships and Pharmacophore Models

A detailed understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective analogs. For this compound, this involves systematically modifying different parts of the molecule and evaluating the effect on its biological activity.

Structure-Activity Relationship (SAR) studies should focus on:

The effect of different substituents on the benzamide ring.

The importance of the amino group on the benzamide ring.

The role of the bromine atom on the pyridine ring.

The influence of the relative positions of the substituents on both rings.

Pharmacophore modeling can be used to create a 3D model that encapsulates the essential structural features required for biological activity. nih.govdovepress.com This model can then be used to:

Virtually screen for new compounds that fit the pharmacophore.

Guide the design of new analogs with optimized interactions with the biological target.

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-amino-N-(5-bromopyridin-2-yl)benzamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling 2-aminobenzoic acid derivatives with 5-bromo-2-aminopyridine. A common approach uses carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen atmosphere . Yield optimization requires precise stoichiometric control of reactants (1:1 molar ratio), activation of the carboxylic acid group, and monitoring reaction progress via TLC or HPLC. For example, in analogous benzamide syntheses, yields exceeding 80% were achieved by refluxing in DMF with catalytic DMAP .

Q. Q2. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation involves a combination of:

- NMR spectroscopy : and NMR to verify aromatic proton environments and amide bond formation. For example, the amide proton typically appears at δ 8.5–10 ppm .

- X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the bromopyridine moiety .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

Methodological Answer: SAR analysis requires systematic substitution at key positions:

- Bromine substitution : Replace bromine with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on binding affinity .

- Amide modifications : Introduce methyl or ethyl groups to the amide nitrogen to evaluate steric effects.

- Bioassay integration : Test derivatives against target enzymes (e.g., bacterial PPTases) using kinetic assays (IC determination) and correlate with computational docking (e.g., AutoDock Vina) .

Q. Q4. How can computational modeling predict the interaction of this compound with bacterial PPTase enzymes?

Methodological Answer:

- Molecular docking : Use PyMOL or Schrödinger Suite to model ligand-enzyme interactions. Focus on hydrogen bonding with catalytic residues (e.g., Lys123, Asp89 in PPTase) and hydrophobic pockets accommodating the bromopyridine group .

- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

Q. Q5. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with X-ray crystallography results. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., amide bond rotation), resolved via variable-temperature NMR .

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to handle twinned crystals, which are common in brominated aromatic systems .

Experimental Design & Safety

Q. Q6. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, bromine).

- Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Q. Q7. How can hygroscopicity of this compound impact experimental reproducibility?

Methodological Answer:

- Storage : Store under inert gas (Ar/N) in sealed containers with desiccants (e.g., molecular sieves).

- Handling : Pre-dry the compound in a vacuum oven (40°C, 24 hr) before reactions to avoid water-mediated side reactions (e.g., hydrolysis of the amide bond) .

Data Interpretation & Reporting

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies of this compound?

Methodological Answer:

- Nonlinear regression : Fit data to a sigmoidal curve (log[inhibitor] vs. response) using GraphPad Prism to calculate EC values.

- Error analysis : Report 95% confidence intervals and use ANOVA for comparing multiple derivatives .

Q. Q9. How should crystallographic data (e.g., CIF files) be validated before publication?

Methodological Answer:

- CheckCIF : Use the IUCr’s online tool to validate bond lengths, angles, and R-factor convergence.

- Twinning analysis : Apply SHELXL’s Hooft parameter to detect twinning, common in brominated compounds .

Advanced Applications

Q. Q10. Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer:

- Isotopic labeling : Substitute via electrophilic aromatic substitution under acidic conditions for PET imaging applications.

- Stability testing : Assess radiolytic decomposition using HPLC with a radioactive detector .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.